(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)
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Overview
Description
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[410]heptane) is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, where the formation of the bicyclic structure is achieved through specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,6R)-7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-
Uniqueness
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) is unique due to its dioxa-bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52650-89-2 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1S,6R)-1-[(1S,6R)-7-oxabicyclo[4.1.0]heptan-1-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H18O2/c1-3-7-11(9(5-1)13-11)12-8-4-2-6-10(12)14-12/h9-10H,1-8H2/t9-,10-,11+,12+/m1/s1 |
InChI Key |
QTOIROXCDXKUCP-WYUUTHIRSA-N |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)O2)[C@]34CCCC[C@H]3O4 |
Canonical SMILES |
C1CCC2(C(C1)O2)C34CCCCC3O4 |
Origin of Product |
United States |
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